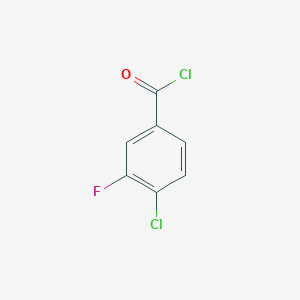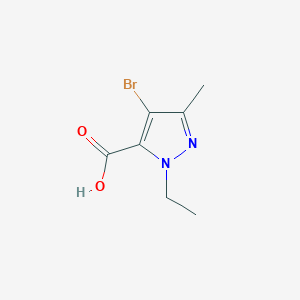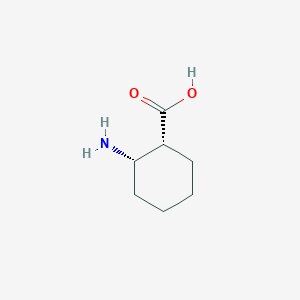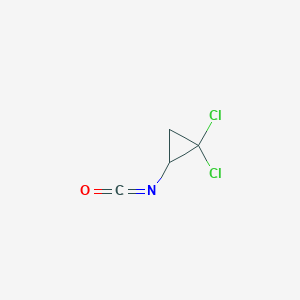
2,2-Dichlorocyclopropyl isocyanate
Overview
Description
2,2-Dichlorocyclopropyl isocyanate is an organic compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an isocyanate group. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorocyclopropyl isocyanate typically involves the reaction of 2,2-dichlorocyclopropylamine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
2,2-Dichlorocyclopropylamine+Phosgene→2,2-Dichlorocyclopropyl isocyanate+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as alternative reagents .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichlorocyclopropyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols, amines, and thiols to form carbamates, ureas, and thiourethanes, respectively.
Hydrolysis: Reacts with water to form carbamic acid derivatives.
Substitution: Undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Alcohols and Amines: Typically react under mild conditions with the isocyanate group to form carbamates and ureas.
Thiol Compounds: React with isocyanates in the presence of a base to form thiourethanes.
Major Products:
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiourethanes: Formed from the reaction with thiols.
Scientific Research Applications
2,2-Dichlorocyclopropyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the production of polyurethanes and other polymers due to its reactivity with polyols and amines.
Material Science: Employed in the development of advanced materials with specific properties, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,2-Dichlorocyclopropyl isocyanate involves the reactivity of the isocyanate group (−NCO) with nucleophiles. The isocyanate group undergoes nucleophilic addition reactions, forming stable carbamate, urea, or thiourethane linkages. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms on the cyclopropyl ring, which increases the electrophilicity of the isocyanate group .
Comparison with Similar Compounds
2,2-Dichlorocyclopropylbenzene: Similar in structure but lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.
1,1-Dichloro-2-phenylcyclopropane: Another related compound with a phenyl group instead of an isocyanate group, used in different synthetic applications.
Uniqueness: 2,2-Dichlorocyclopropyl isocyanate is unique due to the presence of both the highly reactive isocyanate group and the strained cyclopropyl ring with electron-withdrawing chlorine substituents. This combination makes it particularly useful in synthesizing complex organic molecules and advanced materials.
Properties
IUPAC Name |
1,1-dichloro-2-isocyanatocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO/c5-4(6)1-3(4)7-2-8/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEUVAMEAPSJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


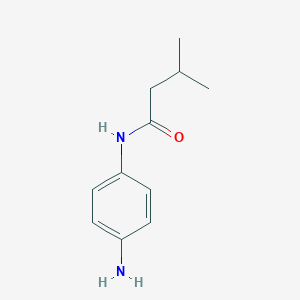
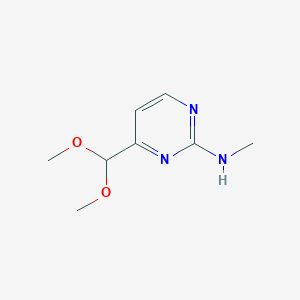
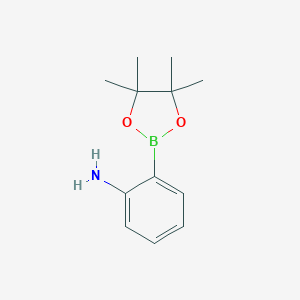
![1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI)](/img/structure/B71787.png)
![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)

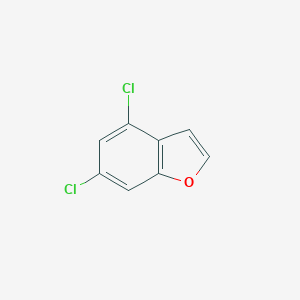

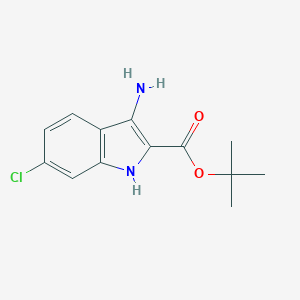
![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)
